molecular formula C17H15FN2O2S B228006 N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No. B228006
M. Wt: 330.4 g/mol
InChI Key: GOKKUMITVLBSBX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with cell cycle progression.

Biochemical And Physiological Effects

N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have biochemical and physiological effects in vitro. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the compound's anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments is its potential as a novel therapeutic agent for various diseases. However, one limitation is that more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on various cancer cell lines and to explore its potential as a chemotherapeutic agent. Additionally, more studies are needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the reaction of 2-aminobenzothiazole with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. This reaction results in the formation of an intermediate, which is then reacted with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine to yield the final product.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has shown potential applications in scientific research. This compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(4-fluorobenzyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Molecular Formula

C17H15FN2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H15FN2O2S/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21)

InChI Key

GOKKUMITVLBSBX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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